3,4-Dimethylpentanoic acid (CAS: 3302-06-5) is a highly branched, seven-carbon aliphatic carboxylic acid that serves as a critical precursor in high-performance tribology, polymer stabilization, and pharmaceutical synthesis [1]. Unlike straight-chain fatty acids, the specific placement of methyl groups at the C3 and C4 positions introduces significant steric hindrance along the aliphatic backbone [2]. In industrial procurement, this compound is primarily sourced for the esterification of pentaerythritol to produce polyol ester (POE) base oils, where its structural bulk imparts exceptional hydrolytic stability and precise kinematic viscosity control [3]. Additionally, it functions as a specialized building block for synthesizing sterically hindered pharmaceutical intermediates, such as metabolic disorder drug scaffolds, and as a modifier to prevent viscosity degradation in polyurethane resin binders.
Generic substitution of 3,4-dimethylpentanoic acid with straight-chain isomers, such as heptanoic acid, in polyol ester (POE) synthesis results in rapid ester hydrolysis when exposed to moisture and low-GWP refrigerants like R32 [1]. This hydrolysis leads to fluid breakdown, acid accumulation, and eventual compressor failure. Furthermore, substituting with other branched acids, such as 2-ethylhexanoic acid, alters the kinematic viscosity profile, often failing to meet the strict 30–110 mm²/s (at 40°C) hydrodynamic lubrication requirements of modern compressors without the use of unstable polymeric thickeners [1]. In pharmaceutical applications, shifting the methyl branching away from the 3,4-positions to the 2-position (as seen in valproic acid) fundamentally changes the molecule's susceptibility to beta-oxidation, rendering generic aliphatic acids ineffective as direct drop-in replacements for targeted metabolic disorder drug scaffolds [2].
In the synthesis of polyol ester (POE) base oils for refrigeration compressors, the steric bulk provided by the methyl groups at the 3 and 4 positions of 3,4-dimethylpentanoic acid significantly shields the resulting ester bonds from nucleophilic attack by water [1]. Compared to unbranched heptanoic acid esters, which undergo rapid hydrolysis in the presence of HFC/HFO refrigerants, esters derived from 3,4-dimethylpentanoic acid maintain a stable acid number over extended high-load operation [1].
| Evidence Dimension | Ester bond hydrolytic degradation rate |
| Target Compound Data | 3,4-Dimethylpentanoic acid-derived pentaerythritol esters (stable acid number maintained) |
| Comparator Or Baseline | Heptanoic acid-derived esters (rapid acid number increase and ester cleavage) |
| Quantified Difference | Prevention of premature ester cleavage and acidic byproduct accumulation |
| Conditions | High-moisture, high-load compressor environment with low-GWP R32 refrigerant |
Procurement of this specific branched acid is critical for formulating POE lubricants that resist degradation and prevent compressor failure in modern refrigerant systems.
Formulating refrigeration machine oils requires precise control over fluid dynamics. Mixed polyol esters incorporating 3,4-dimethylpentanoic acid reliably achieve a target kinematic viscosity between 30 and 110 mm²/s at 40°C [1]. In contrast, utilizing straight-chain C7 or C8 acids yields lower viscosities that fail to provide sufficient hydrodynamic film thickness under severe lubrication loads, often necessitating the addition of shear-susceptible polymeric thickeners [1].
| Evidence Dimension | Kinematic viscosity at 40°C |
| Target Compound Data | 3,4-Dimethylpentanoic acid mixed POE (achieves 30–110 mm²/s) |
| Comparator Or Baseline | Straight-chain C7/C8 POE (falls below target viscosity threshold) |
| Quantified Difference | Direct achievement of the 30–110 mm²/s specification without the use of polymeric thickeners |
| Conditions | Standardized tribological testing at 40°C for HFC/HFO compressor base oils |
Allows lubricant manufacturers to meet strict OEM viscosity specifications using stable base oil chemistry rather than relying on degradable additive packages.
In the development of therapeutics for fat metabolism disorders, the substitution pattern of the aliphatic chain dictates the drug's metabolic half-life. The 3,4-dimethyl configuration of 3,4-dimethylpentanoic acid introduces specific steric hindrance that disrupts standard enzymatic beta-oxidation pathways [1]. When compared to 2-propylpentanoic acid (valproic acid) or unbranched fatty acids, the 3,4-dimethyl scaffold provides a distinct pharmacokinetic degradation profile necessary for sustained in vivo activity [1].
| Evidence Dimension | Susceptibility to enzymatic beta-oxidation |
| Target Compound Data | 3,4-Dimethylpentanoic acid derivatives (sterically blocked beta-oxidation) |
| Comparator Or Baseline | Unbranched aliphatic acids and 2-substituted analogs (standard beta-oxidation clearance) |
| Quantified Difference | Altered enzymatic degradation rate due to C3/C4 methyl bulk |
| Conditions | In vivo and in vitro metabolic stability models for obesity therapeutics |
Provides medicinal chemists with a specific structural motif to extend the half-life and alter the binding profile of aliphatic drug candidates.
3,4-Dimethylpentanoic acid is a primary precursor for esterifying pentaerythritol to produce high-performance polyol ester (POE) base oils. It is specifically selected for systems utilizing R32 and other low-GWP refrigerants where high hydrolytic stability and a precise kinematic viscosity (30–110 mm²/s at 40°C) are mandatory for long-term compressor durability [1].
As a sterically hindered aliphatic building block, this compound is utilized in the synthesis of valproic acid analogs and 4-hydroxyisoleucine derivatives. Its unique 3,4-dimethyl branching pattern is leveraged by medicinal chemists to alter beta-oxidation susceptibility, making it a critical starting material for drugs targeting obesity and fat metabolism[2].
Derivatives of 3,4-dimethylpentanoic acid are incorporated into polyurethane polyurea resin compositions as polyhydroxymonocarboxylic acid modifiers. By providing a specific acid and hydroxyl value profile, these derivatives neutralize hydroxide ions in ester/alcohol solvent mixtures, preventing the cleavage of ester bonds and ensuring long-term viscosity stability in industrial printing inks [3].
Corrosive;Irritant